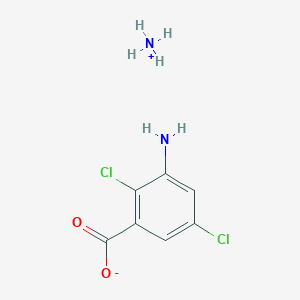
2-Cyanobenzamid
Übersicht
Beschreibung
2-Cyanobenzamide is an organic compound with the molecular formula C8H6N2O. It is a derivative of benzamide, where a cyano group is attached to the benzene ring at the ortho position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Cyanobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a precursor for drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 2-aminobenzamide derivatives, are known to interact with histone deacetylase (hdac) structures .
Mode of Action
For instance, 2-aminobenzamide derivatives are known to bind to HDAC structures, potentially influencing gene expression .
Biochemical Pathways
If we consider its potential interaction with hdac structures, it could potentially influence a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis .
Result of Action
If it does indeed interact with hdac structures like its 2-aminobenzamide counterparts, it could potentially influence gene expression and thereby affect a variety of cellular processes .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Cyanobenzamide are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
Some studies have suggested that it may have cytotoxic activity against certain tumor cell lines . This suggests that 2-Cyanobenzamide could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used for research purposes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Cyanobenzamide in animal models .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that the compound is used in proteomics research, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound is used in proteomics research, suggesting that it may be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanobenzamide can be synthesized through several methods. One common method involves the reaction of 2-aminobenzonitrile with acetic anhydride, which results in the formation of 2-cyanobenzamide. The reaction typically occurs under reflux conditions with a suitable solvent such as acetonitrile .
Industrial Production Methods: In industrial settings, 2-cyanobenzamide can be produced by the cyclotetramerization of 2-cyanobenzonitrile in the presence of a metal or metal salt. This process can be carried out either in bulk or in solution, depending on the desired yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of 2-cyanobenzamide can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: 2-Cyanobenzoic acid.
Reduction: 2-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Benzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Aminobenzamide: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
2-Cyanobenzoic Acid: An oxidized form of 2-cyanobenzamide, used in different contexts.
Uniqueness: 2-Cyanobenzamide is unique due to its cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Eigenschaften
IUPAC Name |
2-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPCKPKAIRSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066170 | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17174-98-0 | |
| Record name | 2-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions that 2-cyanobenzamide undergoes?
A1: 2-Cyanobenzamide exhibits diverse reactivity due to its functional groups. It undergoes base-catalyzed cyclization to form [(1-oxo-3-iminoisoindolino-endo-N)pentaamminecobalt(III)] in the presence of pentaamminecobalt(III) ions. [] This reaction highlights the nucleophilic character of the amide nitrogen and its ability to participate in ring-forming reactions. Additionally, 2-cyanobenzamide can be converted to 1,2-benzisothiazolin-3-one via a multistep synthesis involving reaction with sodium sulfide and subsequent oxidative cyclization. [] This synthetic route showcases the versatility of 2-cyanobenzamide as a building block for more complex heterocyclic compounds.
Q2: Can 2-cyanobenzamide be used as a starting material for synthesizing other compounds?
A2: Yes, 2-cyanobenzamide serves as a valuable building block in organic synthesis. For instance, it can be transformed into methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, which hold promise as building blocks for peptidomimetics. [] These modified amino acids can be incorporated into peptides to modulate their properties, making them attractive targets for drug development.
Q3: Does the structure of 2-cyanobenzamide influence its reactivity?
A3: The position of the cyano group on the benzene ring plays a crucial role in the reactivity of 2-cyanobenzamide. Studies comparing 2-cyanobenzamide with its isomer, 3-cyanobenzamide, reveal significant differences in their ring-chain isomeric transitions. [] This comparison highlights the importance of the ortho relationship between the cyano and amide groups in dictating the compound's reactivity and its ability to participate in specific transformations.
Q4: Are there any supramolecular applications of 2-cyanobenzamide?
A4: Research has shown that guanidinium organosulfonate frameworks, such as tetrakis(guanidinium) pyrenetetrasulfonate (G4PYR) and bis(guanidinium) 1,5-napthalene disulfonate (G2NDS), can catalyze the cyclization of 2-cyanobenzamide to isoindolone. [] These frameworks also exhibit remarkable selectivity in encapsulating isoindolone over 2-cyanobenzamide. This selective encapsulation opens up potential applications in controlled release systems and separation technologies.
Q5: Is there any research on the coordination chemistry of 2-cyanobenzamide?
A5: 2-Cyanobenzamide readily forms complexes with metal ions. For example, it coordinates to pentaamminecobalt(III) ions through both the amide nitrogen and the nitrile nitrogen, leading to linkage isomers. [] This coordination behavior sheds light on the potential use of 2-cyanobenzamide as a ligand in coordination chemistry and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid](/img/structure/B92371.png)













